

An In-Depth Technical Guide to 4-Chlorobenzylideneacetone (CAS 3160-40-5)

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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B186354

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Foreword: The Enduring Potential of a Simple Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—templates upon which a multitude of therapeutic agents can be built. The chalcone backbone, a simple yet remarkably versatile α,β -unsaturated ketone system, stands as a testament to this principle.^[1] **4-Chlorobenzylideneacetone**, also known as 4-(4-chlorophenyl)but-3-en-2-one, is a prominent member of this family. Its straightforward synthesis and the reactive potential of its enone moiety make it a valuable starting material and a subject of significant interest in its own right. This guide provides a comprehensive technical overview of **4-Chlorobenzylideneacetone**, from its fundamental properties and synthesis to its applications as a building block in the development of novel bioactive compounds.

Section 1: Core Molecular Profile

4-Chlorobenzylideneacetone is a solid, crystalline compound, typically appearing as a white or off-white solid.^{[2][3]} It is characterized by the presence of a chlorophenyl group conjugated with an enone system. This structural arrangement is key to its reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Chlorobenzylideneacetone** is presented in Table 1. These parameters are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source(s)
CAS Number	3160-40-5	[4][5][6]
Molecular Formula	C ₁₀ H ₉ ClO	[4][5][6]
Molecular Weight	180.63 g/mol	[4][6]
Melting Point	55 - 62 °C	[2][4][7]
Boiling Point	145 - 147 °C at 5 mmHg	[2][4]
Density	1.157 g/cm ³	[4]
Appearance	White to off-white solid	[2][3]
InChI Key	UUKRKWJGNHNTRG- NSCUHMNNSA-N	[5][7][8]

Spectral Data Interpretation

The structural elucidation of **4-Chlorobenzylideneacetone** and its derivatives relies heavily on spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, vinylic, and methyl protons. The coupling constants between the vinylic protons are indicative of the trans (E) configuration of the double bond, which is the thermodynamically more stable isomer.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (with the carbon bearing the chlorine atom shifted downfield), and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the α,β-unsaturated ketone, typically appearing around 1660-1685 cm⁻¹. The C=C stretching of the double bond and the aromatic ring will also be present.

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $M+2$ peak due to the presence of the chlorine-37 isotope, in an approximate 3:1 ratio with the M^+ peak (chlorine-35).

Section 2: Synthesis and Reaction Mechanisms

The primary and most efficient method for synthesizing **4-Chlorobenzylideneacetone** is the Claisen-Schmidt condensation.[9][10] This reaction is a type of crossed aldol condensation between an aromatic aldehyde lacking α -hydrogens (4-chlorobenzaldehyde) and a ketone with α -hydrogens (acetone).[10][11]

The Claisen-Schmidt Condensation: A Step-by-Step Protocol

This base-catalyzed reaction proceeds through the formation of an enolate ion from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde.[12][13] The subsequent aldol addition product readily undergoes dehydration to yield the more stable, conjugated enone.[11][14]

Experimental Protocol: Synthesis of **4-Chlorobenzylideneacetone**

- Reactant Preparation: In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde in a minimal amount of 95% ethanol.
- Addition of Ketone: To this solution, add a stoichiometric equivalent of acetone and stir to ensure homogeneity.
- Base Catalysis: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the mixture while stirring.[12] The reaction is typically carried out at room temperature.
- Reaction Monitoring: A precipitate of **4-Chlorobenzylideneacetone** should begin to form. [12] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Isolation and Purification: After the reaction is complete (typically within 30 minutes to an hour), cool the mixture in an ice bath to maximize precipitation.[12] Collect the solid product by vacuum filtration and wash it with cold water to remove any residual NaOH.[12] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Mechanistic Insights

The mechanism of the Claisen-Schmidt condensation is a cornerstone of organic chemistry education and research.



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Caption: Mechanism of the Claisen-Schmidt Condensation.

Section 3: Applications in Drug Discovery and Organic Synthesis

The true value of **4-Chlorobenzylideneacetone** lies in its role as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.[3] The chalcone scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas.[1][15]

A Precursor to Bioactive Heterocycles

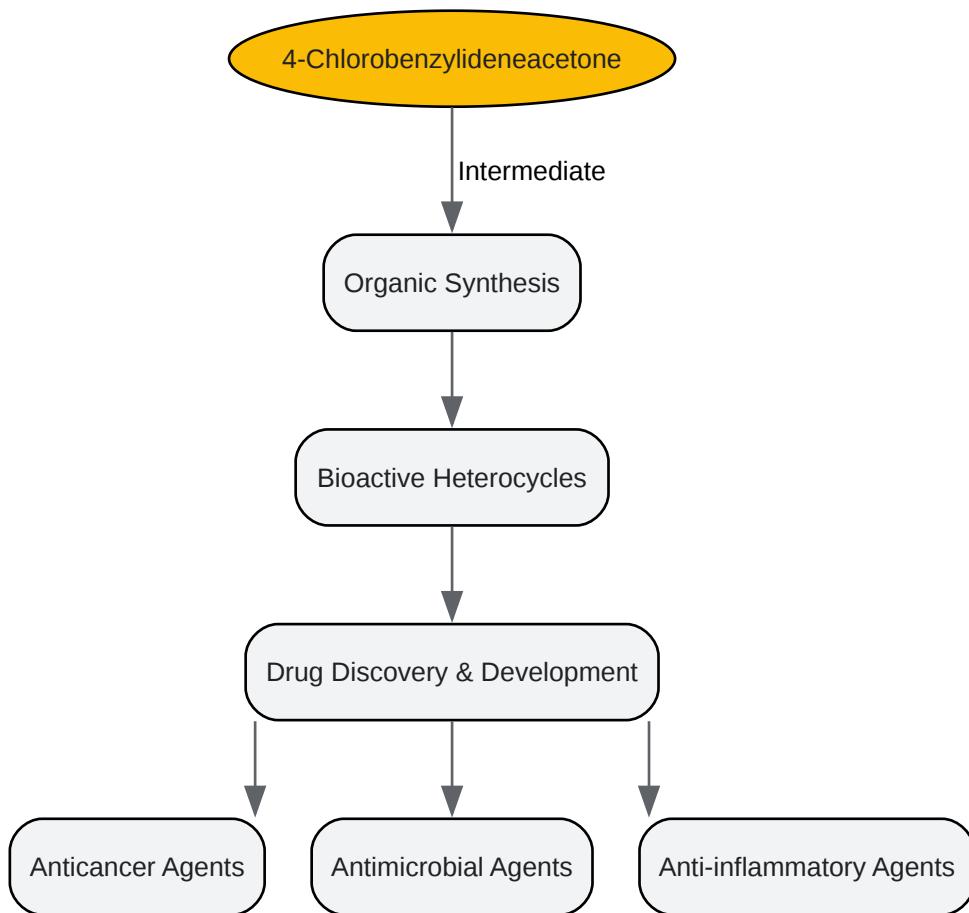
4-Chlorobenzylideneacetone is a key building block for the synthesis of various heterocyclic compounds. Its α,β -unsaturated system makes it an excellent Michael acceptor, readily reacting with nucleophiles to form a variety of cyclic structures.[16] These reactions are often employed in multicomponent reactions, allowing for the rapid and efficient generation of molecular diversity.[16]

Potential Therapeutic Applications of Derivatives

Chalcone derivatives, including those synthesized from **4-Chlorobenzylideneacetone**, have been investigated for a range of pharmacological activities:

- Anticancer Activity: Many chalcone derivatives have demonstrated potent anticancer properties.[17][18] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[17]
- Antimicrobial and Antifungal Activity: The chalcone scaffold has also been explored for its antimicrobial and antifungal potential.[19][20]
- Anti-inflammatory and Analgesic Properties: Some derivatives have shown promise as anti-inflammatory and analgesic agents.[3]

The development of hybrid molecules, where the chalcone moiety is combined with other known pharmacophores, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[18]



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Caption: Applications of **4-Chlorobenzylideneacetone**.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Chlorobenzylideneacetone**.

Hazard Identification

According to its Safety Data Sheet (SDS), **4-Chlorobenzylideneacetone** is classified as a hazardous substance.^[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.^{[2][21]}

GHS Hazard Statements:

- H315: Causes skin irritation^[21]

- H319: Causes serious eye irritation.[\[21\]](#)
- H335: May cause respiratory irritation.[\[21\]](#)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[\[7\]](#)
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[\[2\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[\[2\]](#)
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[2\]](#)
 - Inhalation: Move to fresh air.[\[2\]](#)
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[\[2\]](#)

In all cases of exposure, seek medical attention if symptoms persist.[\[2\]](#)

Conclusion: A Building Block for Future Innovation

4-Chlorobenzylideneacetone, with its straightforward synthesis and inherent reactivity, continues to be a valuable tool for researchers in organic synthesis and drug discovery. Its role as a precursor to a diverse array of bioactive molecules, particularly within the esteemed chalcone family, ensures its continued relevance. As medicinal chemists strive to develop novel therapeutics with improved efficacy and safety profiles, the strategic modification of simple yet potent scaffolds like **4-Chlorobenzylideneacetone** will undoubtedly play a crucial role in shaping the future of medicine.

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